1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
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Overview
Description
1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a chloroethyl group and a trioxabicyclo[222]octane ring system
Preparation Methods
The synthesis of 1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloroethanol with 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or acetonitrile . Industrial production methods may involve continuous flow processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines. Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations
Scientific Research Applications
1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Polymer Chemistry: It can be used as a monomer or a cross-linking agent in the synthesis of specialized polymers
Mechanism of Action
The mechanism by which 1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The trioxabicyclo[2.2.2]octane ring system provides structural stability and influences the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a nucleophilic catalyst and reagent in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom, used in the synthesis of pharmaceuticals.
Tropane: Another bicyclic compound with applications in medicinal chemistry. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Properties
Molecular Formula |
C8H13ClO3 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13ClO3/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h6H,3-5H2,1-2H3 |
InChI Key |
HRVHXLYVFXJQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12OCC(CO1)(CO2)C)Cl |
Origin of Product |
United States |
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